Loviride
Overview
Description
Loviride is an experimental antiviral drug developed by Janssen (now part of Janssen-Cilag) that is active against HIV. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that entered phase III clinical trials in the late 1990s but failed to gain marketing approval due to poor potency . The chemical name of this compound is 2-[(2-Acetyl-5-methylphenyl)amino]-2-(2,6-dichlorophenyl)acetamide, and its molecular formula is C17H16Cl2N2O2 .
Scientific Research Applications
Loviride has been primarily studied for its antiviral properties, particularly against HIV. It inhibits the replication of HIV-1, HIV-2, and SIV (Simian Immunodeficiency Virus) in MT-4 cells . This compound has been used in various research studies to understand its mechanism of action and potential therapeutic applications. Although it did not gain marketing approval, it has contributed to the development of other NNRTIs and has been used as a reference compound in antiviral research .
Mechanism of Action
Loviride’s primary mode of action lies in inhibiting the activity of the viral enzyme reverse transcriptase . By doing so, it interferes with the conversion of viral RNA into DNA, thereby disrupting the replication cycle of HIV. Unfortunately, this compound’s potency fell short during clinical trials, leading to its inability to gain approval for widespread use .
Preparation Methods
The synthesis of Loviride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-acetyl-5-methylaniline to form the intermediate product, which is then reacted with glycine to produce this compound The reaction conditions include the use of solvents such as dichloromethane and catalysts like triethylamine
Chemical Reactions Analysis
Loviride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Comparison with Similar Compounds
Loviride is similar to other NNRTIs such as efavirenz and nevirapine. it is unique in its chemical structure and specific binding properties. Unlike this compound, efavirenz and nevirapine have gained marketing approval and are widely used in the treatment of HIV . Other similar compounds include delavirdine and rilpivirine, which also target the reverse transcriptase enzyme but differ in their chemical structures and pharmacokinetic properties .
Properties
IUPAC Name |
2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPLEFFCVDQQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869958 | |
Record name | Loviride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147362-57-0 | |
Record name | Loviride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147362-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loviride [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147362570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loviride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOVIRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1R1LZ09H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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